molecular formula C19H19N3O B8644472 Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl-

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl-

Cat. No. B8644472
M. Wt: 305.4 g/mol
InChI Key: OQSCAYQKLPNPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl- is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1H-indol-7-yl-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19N3O/c23-19(17-8-4-5-15-9-10-20-18(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,20H,11-14H2

InChI Key

OQSCAYQKLPNPDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC4=C3NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indole-7-carboxylic acid (3.20 g, 0.02 mole) was dissolved in 30 ml of dimethylformamide (DMF) and chilled with ice-water. N,N'-Carbonyldiimidazole (3.30 g, 0.02 mole) was then added and the reaction mixture was allowed to stir for 1 hour. At the end of this time N-phenylpiperazine (4.0 g, 0.025 mole) was added, the cold bath was removed., and the reaction mixture was allowed to come to room temperatureover 3 hours. The product was filtered off and recrystallized form toluene to give 3.30 g (54%) of 1-(1H-indol-7-ylcarbonyl)-4-phenylpiperazine, m.p.217°-219° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four

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